molecular formula C20H27Cl2N3O B13586793 2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride

2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride

Cat. No.: B13586793
M. Wt: 396.4 g/mol
InChI Key: ZUTICSKKBOTXIP-UHFFFAOYSA-N
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Description

2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride typically involves a multi-step process. The initial step often includes the formation of the benzodiazole core through a cyclization reaction. This is followed by the introduction of the butyl and methoxyphenyl groups via substitution reactions. The final step involves the addition of the ethan-1-amine group and subsequent formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted benzodiazole compounds.

Scientific Research Applications

2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxy-4-methoxyphenyl)ethanone: Shares the methoxyphenyl group but differs in the core structure.

    2-methoxyphenethylamine: Contains the methoxyphenyl group but lacks the benzodiazole core.

    Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Similar in structure but with different functional groups.

Uniqueness

2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is unique due to its specific combination of functional groups and the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H27Cl2N3O

Molecular Weight

396.4 g/mol

IUPAC Name

2-[1-butyl-6-(2-methoxyphenyl)benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C20H25N3O.2ClH/c1-3-4-13-23-18-14-15(16-7-5-6-8-19(16)24-2)9-10-17(18)22-20(23)11-12-21;;/h5-10,14H,3-4,11-13,21H2,1-2H3;2*1H

InChI Key

ZUTICSKKBOTXIP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)C3=CC=CC=C3OC)N=C1CCN.Cl.Cl

Origin of Product

United States

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